molecular formula C11H8Cl2N2O4S2 B12591445 2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro- CAS No. 646039-99-8

2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro-

Cat. No.: B12591445
CAS No.: 646039-99-8
M. Wt: 367.2 g/mol
InChI Key: PRUNUGBCAWHOIO-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro- is a complex organic compound with the molecular formula C11H9Cl2NO2S2. This compound is characterized by the presence of a thiophene ring, sulfonamide group, and nitro group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro- typically involves multiple steps, including the introduction of the sulfonamide group, chlorination, and nitration. One common method involves the reaction of 5-chloro-2-thiophenesulfonamide with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Substitution: Sodium hydroxide or potassium carbonate can act as bases in substitution reactions.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Substitution: Formation of various substituted thiophenesulfonamides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The nitro group may also play a role in generating reactive oxygen species, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(4-chlorobenzyl)-2-thiophenesulfonamide
  • 5-Chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide
  • 5-Chloro-N-(4-isopropylphenyl)-2-thiophenesulfonamide

Uniqueness

2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and nitro groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

CAS No.

646039-99-8

Molecular Formula

C11H8Cl2N2O4S2

Molecular Weight

367.2 g/mol

IUPAC Name

5-chloro-N-(4-chlorophenyl)-N-methyl-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C11H8Cl2N2O4S2/c1-14(8-4-2-7(12)3-5-8)21(18,19)10-6-9(15(16)17)11(13)20-10/h2-6H,1H3

InChI Key

PRUNUGBCAWHOIO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-]

Origin of Product

United States

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